molecular formula C12H17N B2972880 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-42-1

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2972880
CAS No.: 1187933-42-1
M. Wt: 175.275
InChI Key: CFUQVIBNXOFWKB-UHFFFAOYSA-N
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Description

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS: 478010-89-8) is a substituted tetrahydroquinoline derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.296 g/mol . Its structure features three methyl groups at positions 4, 4, and 8, conferring unique steric and electronic properties. Key physicochemical characteristics include:

  • XLogP3: 3.5 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1/2
  • Topological polar surface area: 21.3 Ų .

Tetrahydroquinolines are pivotal in medicinal chemistry, agrochemicals, and materials science due to their versatile pharmacophore and stability .

Properties

IUPAC Name

4,4,8-trimethyl-2,3-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-4-6-10-11(9)13-8-7-12(10,2)3/h4-6,13H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUQVIBNXOFWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCN2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives under specific conditions. For instance, the hydrogenation of 4,4,8-trimethylquinoline using a palladium catalyst under hydrogen gas can yield 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline .

Industrial Production Methods

In industrial settings, the production of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline often involves multi-step synthesis processes. These processes may include the initial formation of the quinoline ring system followed by selective methylation and subsequent hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, more saturated tetrahydroquinoline compounds, and substituted tetrahydroquinoline derivatives .

Scientific Research Applications

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrahydroquinoline Derivatives

Substituent Effects on Bioactivity

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9)
  • Structure : Methyl groups at positions 2, 2, and 3.
  • Applications : Used in corrosion inhibition and as a precursor for dyes .
  • Key Difference : The absence of a methoxy group (compared to 6-methoxy-4,4,7-trimethyl derivatives) reduces polarity, impacting solubility .
6-Methoxy-4,4,7-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 478010-89-8)
  • Structure : Methoxy group at position 6 and methyl groups at 4, 4, and 5.
  • Applications: Potential in drug discovery; methoxy groups enhance hydrogen-bonding capacity, improving target binding .
2-Methyl-5-Hydroxy-1,2,3,4-tetrahydroquinoline
  • Bioactivity : Exhibits analgesic activity 1/8th the potency of morphine .
  • Key Difference : Hydroxy groups increase hydrophilicity but reduce metabolic stability compared to methylated analogs .

Physicochemical and Pharmacokinetic Properties

Property 4,4,8-Trimethyl Derivative 2,2,4-Trimethyl Derivative 6-Methoxy-4,4,7-Trimethyl Derivative
XLogP3 3.5 3.1 (estimated) 3.5
Hydrogen Bond Acceptors 2 1 2
Topological PSA 21.3 Ų 12.5 Ų 21.3 Ų
Bioavailability Not reported Low (due to high lipophilicity) Improved (methoxy enhances solubility)

Research Perspectives and Challenges

  • Synthesis: Atom-economic methods (e.g., multicomponent reactions) are needed for 4,4,8-trimethyl derivatives to reduce costs .
  • Drug Development : Enantioselective synthesis (e.g., ruthenium-catalyzed cyclization) could improve selectivity for neurological targets .
  • Safety : Derivatives with methyl groups show lower hERG inhibition compared to amines, reducing cardiac toxicity risks .

Biological Activity

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (THTQ) is a bicyclic organic compound with significant biological activity. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,4,8-trimethyl-1,2,3,4-tetrahydroquinoline is C12H17NC_{12}H_{17}N. The compound features a tetrahydroquinoline structure characterized by a fused six-membered and five-membered ring containing nitrogen. This configuration allows for diverse chemical reactivity and biological interactions.

1. Antioxidant Properties

THTQ exhibits strong antioxidant activity by enhancing the body's antioxidant defense mechanisms. It increases the activity of antioxidant enzymes and reduces oxidative stress levels. This property is crucial for protecting cells from damage caused by free radicals.

2. Neuroprotective Effects

Research has demonstrated that THTQ can normalize chaperone activity and suppress apoptosis in neuronal cells. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. A study indicated that derivatives of THTQ can effectively penetrate the blood-brain barrier (BBB), enhancing their therapeutic potential in neurological disorders .

3. Anti-inflammatory Activity

THTQ has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This action suggests its potential use in treating inflammatory conditions .

The biological activities of THTQ can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : The presence of a secondary nitrogen atom in the hydroquinoline ring allows for radical formation, which contributes to its antioxidant effects.
  • Neuroprotection : The ability to modulate neurotransmitter systems and protect against oxidative stress plays a key role in its neuroprotective properties.
  • Anti-inflammatory Pathway : By inhibiting NF-κB activation, THTQ reduces inflammation at a cellular level.

Case Study 1: Neuroprotection in Parkinson's Disease

In an experimental model of Parkinsonism, 6-hydroxy derivatives of THTQ demonstrated significant neuroprotective effects. These compounds were found to improve motor coordination parameters and reduce oxidative stress markers .

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of THTQ derivatives in vitro and in vivo. Results indicated a marked reduction in inflammation markers in treated subjects compared to controls .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntioxidantEnhances antioxidant enzyme activity,
NeuroprotectiveNormalizes chaperone activity
Anti-inflammatoryInhibits NF-κB pathway,

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